Bienvenue dans la boutique en ligne BenchChem!

Azido-PEG4-Val-Cit-PAB-MMAE

ADC Pharmacokinetics PEGylation Non-Specific Clearance

Azido-PEG4-Val-Cit-PAB-MMAE is a click-chemistry-ready linker-payload for site-specific ADC construction. The azide handle enables CuAAC/SPAAC conjugation, overcoming maleimide retro-Michael instability for precise DAR control and homogeneous ADC batches. The PEG4 spacer reduces hydrophobicity-driven aggregation, enabling DAR >4 with superior formulation stability versus shorter-PEG or non-PEG analogs. Cathepsin B-cleavable Val-Cit linker ensures targeted intracellular MMAE release. Choose this construct for reproducible, high-DAR ADCs with improved tolerability. Order now.

Molecular Formula C69H113N13O17
Molecular Weight 1396.7 g/mol
Cat. No. B12420293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-Val-Cit-PAB-MMAE
Molecular FormulaC69H113N13O17
Molecular Weight1396.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1
InChIKeyPDBSIBYOBPJSRL-SFLKBQQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG4-Val-Cit-PAB-MMAE: A Click-Chemistry-Ready ADC Linker-Payload Conjugate for Precision Bioconjugation


Azido-PEG4-Val-Cit-PAB-MMAE (CAS 1869126-64-6) is a fully assembled linker-payload conjugate designed for the construction of antibody-drug conjugates (ADCs) via bioorthogonal click chemistry . It integrates an azide-terminated tetraethylene glycol (PEG4) spacer, a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and the microtubule-disrupting payload monomethyl auristatin E (MMAE), a potent tubulin inhibitor with picomolar-range cytotoxicity across multiple tumor cell lines (IC₅₀ 0.1–10 pM) . This compound belongs to the Val-Cit-PAB-MMAE linker-payload family, whose core design is validated in FDA-approved ADCs such as brentuximab vedotin (Adcetris), and is distinguished from conventional maleimide-based analogs by its azide handle, which enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkyne-modified antibodies, nanoparticles, or other targeting moieties .

Why Generic Val-Cit-PAB-MMAE Analogs Cannot Substitute for Azido-PEG4-Val-Cit-PAB-MMAE in ADC Development


The Val-Cit-PAB-MMAE scaffold is not a single interchangeable commodity. Variations in the conjugation handle (maleimide vs. azide), PEG spacer length, and overall hydrophobicity fundamentally alter ADC pharmacokinetics, aggregation propensity, and achievable drug-to-antibody ratio (DAR) [1]. Conventional maleimide-Val-Cit-PAB-MMAE (vcMMAE) relies on thiol-maleimide coupling, which suffers from retro-Michael deconjugation in plasma and limits control over DAR homogeneity [2]. In contrast, the azide handle in Azido-PEG4-Val-Cit-PAB-MMAE enables orthogonal click conjugation independent of endogenous cysteine residues, eliminating competition with interchain disulfide bonds and enabling precise, site-specific loading [3]. Furthermore, the PEG4 spacer modulates hydrophilicity differently than PEG1 or PEG3 analogs; insufficient PEG length yields higher aggregation risk and accelerated non-specific clearance, while PEG4 strikes a balance between solubility enhancement and minimized steric hindrance for efficient conjugation . Substituting with a shorter-PEG or non-PEG variant without compensating for these physicochemical and conjugation-mode differences can produce ADCs with altered DAR, increased aggregation, and divergent in vivo performance.

Quantitative Differentiation Evidence for Azido-PEG4-Val-Cit-PAB-MMAE: Comparative Data vs. vcMMAE and PEG Variants


PEG4 Incorporation Reduces ADC Hydrophobicity and Non-Specific Clearance vs. Non-PEGylated vcMMAE

The PEG4 spacer in Azido-PEG4-Val-Cit-PAB-MMAE enhances the hydrophilicity of the resulting ADC, directly mitigating the hydrophobicity-driven non-specific clearance observed with conventional vcMMAE conjugates. Non-PEGylated vcMMAE ADCs exhibit rapid non-specific cellular uptake, with peak plasma and tissue payload concentrations reached within 24 hours post-dose in Sprague-Dawley rats. Introducing a PEG4 chain into the linker-payload construct substantially reduces peak tissue payload concentrations and slows non-specific clearance kinetics, as demonstrated in a comparative study of PEGylated versus non-PEGylated MMAE ADCs [1].

ADC Pharmacokinetics PEGylation Non-Specific Clearance

PEG4 Spacer Enables Higher DAR Without Aggregation vs. PEG1/PEG3 Linker-Payloads

The PEG4 chain in Azido-PEG4-Val-Cit-PAB-MMAE provides superior hydrophilicity and spatial separation compared to PEG1 or PEG3 analogs, reducing aggregation propensity at higher drug-to-antibody ratios (DAR). Conventional Val-Cit-PAB linkers without PEG or with shorter PEG spacers exhibit aggregation when DAR exceeds 4, a critical limitation for achieving high-load ADCs. Comparative assessment of PEG chain lengths indicates that PEG1 and PEG3 versions are suitable only for spatially constrained applications and may underperform in solubility-demanding scenarios, whereas PEG4 (and longer PEG8) confer enhanced solubility and reduced aggregation [1][2]. For reference, vcMMAE (Mc-Val-Cit-PAB-MMAE) typically yields DAR values of only 3–4 before aggregation onset [3].

DAR Optimization ADC Aggregation Hydrophilicity Engineering

Click Chemistry Conjugation Enables Orthogonal, Site-Specific Loading vs. Maleimide-Based vcMMAE

Azido-PEG4-Val-Cit-PAB-MMAE contains an azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-modified antibodies, yielding homogeneous, site-specific ADC constructs . This contrasts with maleimide-Val-Cit-PAB-MMAE (vcMMAE), which relies on thiol-maleimide conjugation to endogenous cysteine residues—a method associated with heterogeneous DAR distributions and retro-Michael deconjugation in plasma . SPAAC-based conjugation proceeds under mild, metal-free, physiological conditions without compromising antibody antigen-binding activity, while CuAAC provides rapid, high-yield coupling under catalytic conditions [1].

Click Chemistry Site-Specific Conjugation DAR Homogeneity

Val-Cit-PAB Linker Platform Maintains High Plasma Stability (t½ >120 h) and Cathepsin B-Selective Cleavage

The Val-Cit-PAB linker core shared by Azido-PEG4-Val-Cit-PAB-MMAE and its analogs exhibits high stability in human serum with a half-life exceeding 120 hours, substantially outperforming classic hydrazone linkers (t½ ~24 h) [1]. Payload release is minimal (<0.5%) after 7 days in PBS, yet exceeds 80% cleavage within 2 hours in cathepsin B-expressing tumor homogenates, providing a 300-fold activation ratio between tumor and plasma compartments [2]. This class-level performance translates to all Val-Cit-PAB-MMAE constructs including the azido-PEG4 variant, establishing a baseline expectation of linker stability for any ADC built on this platform.

Linker Stability Cathepsin B Cleavage Plasma Half-Life

LogP of Azido-PEG4-Val-Cit-PAB-MMAE (4.9) Defines Solubility Baseline for Formulation vs. More Hydrophobic Analogs

Azido-PEG4-Val-Cit-PAB-MMAE has a calculated LogP of 4.9, with a topological polar surface area (tPSA) of 361 Ų [1]. This LogP value reflects the balancing effect of the PEG4 spacer against the intrinsic hydrophobicity of the MMAE payload. For reference, linear Val-Cit-PAB linker-payloads without PEG exhibit ClogP values exceeding 4.3 (e.g., Mc-VC-PAB-pyrene ClogP = 4.31), which correlates with SEC aggregation of 100% under certain DAR conditions [2]. The PEG4 modification in Azido-PEG4-Val-Cit-PAB-MMAE reduces hydrophobicity relative to non-PEGylated Val-Cit-PAB-MMAE analogs, improving aqueous solubility and formulation compatibility.

LogP Hydrophobicity Formulation

Optimal Research and Industrial Applications for Azido-PEG4-Val-Cit-PAB-MMAE Based on Differentiated Evidence


Site-Specific ADC Construction via Click Chemistry with Alkyne-Modified Antibodies

The azide handle enables CuAAC or SPAAC conjugation with alkyne-engineered antibodies, producing homogeneous, site-specific ADCs with precisely controlled DAR. This application directly addresses the DAR heterogeneity and retro-Michael instability limitations of maleimide-based vcMMAE conjugates [1]. Researchers developing next-generation ADCs requiring batch-to-batch reproducibility and streamlined regulatory characterization should prioritize this linker-payload over maleimide analogs.

High-DAR ADC Development Requiring DAR >4 Without Aggregation

The PEG4 spacer mitigates the hydrophobicity-driven aggregation that restricts conventional Val-Cit-PAB-MMAE conjugates to DAR ≤4 [1]. This compound is therefore indicated for ADC programs targeting antigens with moderate or heterogeneous expression, where higher payload loading per antibody is required to achieve sufficient potency. Compared to PEG1 or PEG3 analogs, the PEG4 chain provides superior solubility and aggregation resistance, enabling DAR >4 while maintaining formulation stability [2].

ADC Programs Prioritizing Reduced Non-Specific Clearance and Improved Tolerability

The PEG4 spacer enhances ADC hydrophilicity, reducing non-specific cellular uptake and peak tissue payload concentrations relative to non-PEGylated vcMMAE constructs, as demonstrated in rodent biodistribution and toxicology studies [1]. This translates to improved tolerability and a potentially wider therapeutic index. ADC developers seeking to minimize antigen-independent toxicity and bone marrow suppression should consider Azido-PEG4-Val-Cit-PAB-MMAE over non-PEGylated Val-Cit-PAB-MMAE alternatives.

Nanoparticle and Alternative Targeting Modality Conjugation

Unlike maleimide-based vcMMAE, which requires thiol-containing targeting moieties, the azide group enables conjugation to alkyne-functionalized nanoparticles, liposomes, affibodies, or peptides via SPAAC or CuAAC [1]. This expands the compound's utility beyond traditional antibody-based ADCs to include nanoparticle-drug conjugates, bispecific constructs, and other emerging delivery platforms, providing greater experimental flexibility than maleimide-restricted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG4-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.